

Addressing SGR-1505 resistance mechanisms in lymphoma models

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Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048

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Technical Support Center: SGR-1505 in Lymphoma Models

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **SGR-1505** in lymphoma models.

Frequently Asked Questions (FAQs)

Q1: What is **SGR-1505** and what is its mechanism of action?

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key protein in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver for the survival and proliferation of certain B-cell lymphomas.[2][3] **SGR-1505** inhibits the enzymatic activity of MALT1, thereby blocking downstream NF-κB signaling.[1][4]

Q2: In which lymphoma subtypes is **SGR-1505** expected to be most effective?

SGR-1505 is expected to be most effective in lymphomas dependent on NF-κB signaling. This includes activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] Preclinical studies have shown its anti-proliferative activity in ABC-DLBCL cell lines.[4][5][6]

Q3: Can **SGR-1505** be used in models with resistance to BTK inhibitors like ibrutinib?

Yes, MALT1 is located downstream of Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway.[3][5] This positioning makes it a rational target for lymphomas that have developed resistance to BTK inhibitors. Preclinical data show that **SGR-1505** demonstrates anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[4][5][6] Furthermore, combining **SGR-1505** with BTK inhibitors has shown to produce tumorostatic and regressive antitumor activity in preclinical models.[5][6]

Troubleshooting Guide

Issue 1: Sub-optimal or no response to **SGR-1505** in a sensitive cell line.

- Question: My lymphoma cell line, which is supposed to be sensitive to MALT1 inhibition, is not responding to **SGR-1505** treatment. What could be the reason?
- Answer:
 - Reagent Integrity: Confirm the stability and activity of your **SGR-1505** compound. Ensure it has been stored correctly and prepare fresh solutions for each experiment.
 - Cell Line Authenticity: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of experimental variability.
 - Assay Conditions: Optimize your cell viability assay. Ensure the cell seeding density is appropriate and that the assay incubation time is sufficient for **SGR-1505** to exert its effect. We recommend a 72-hour incubation period.
 - Target Engagement: Confirm that **SGR-1505** is engaging its target, MALT1, in your experimental system. You can assess this by measuring the cleavage of MALT1 substrates, such as RelB or HOIL1, via Western blot. A reduction in the cleaved forms of these substrates would indicate target engagement.

Issue 2: Development of acquired resistance to **SGR-1505** in vitro.

- Question: My lymphoma cell line, which was initially sensitive to **SGR-1505**, has developed resistance after prolonged exposure. What are the potential mechanisms?

- Answer: While specific resistance mechanisms to **SGR-1505** are still under investigation, potential mechanisms can be extrapolated from what is known about other targeted therapies:
 - MALT1 Mutations: Although not yet reported, mutations in the MALT1 gene could potentially alter the allosteric binding site of **SGR-1505**, reducing its inhibitory activity.
 - Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways. In the context of MALT1 inhibition, upregulation of parallel pathways like the PI3K/AKT/mTOR pathway could compensate for the loss of NF-κB signaling.[\[7\]](#)
 - Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, could confer resistance to **SGR-1505**-induced cell death.

Issue 3: Lack of in vivo efficacy of **SGR-1505** in a xenograft model.

- Question: **SGR-1505** is effective in my lymphoma cell line in vitro, but I am not observing significant anti-tumor activity in my mouse xenograft model. What should I investigate?
- Answer:
 - Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen used in your in vivo study is sufficient to achieve and maintain a therapeutic concentration of **SGR-1505** in the tumor tissue. A pilot PK/PD study to correlate plasma drug concentration with target inhibition in the tumor is recommended.
 - Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. [\[8\]](#) Factors secreted by stromal cells within the microenvironment could activate alternative survival signals in the lymphoma cells, mitigating the effect of **SGR-1505**.
 - Model System: The specific lymphoma cell line and the mouse strain used can influence treatment outcomes. Ensure the model is appropriate and well-characterized for studying the targeted pathway.

Quantitative Data

Table 1: Preclinical Efficacy of **SGR-1505**

Assay	Cell Line	IC50	Reference
MALT1 Inhibition	OCI-LY10	<10 nM	[1]
IL-10 Secretion	OCI-LY10	10-100 nM	[1]

Table 2: Preliminary Phase 1 Clinical Trial Results of **SGR-1505** in Relapsed/Refractory B-cell Malignancies (as of May 13, 2025)

Parameter	Value	Reference
Number of Patients	49	[9][10]
Median Prior Lines of Therapy	4	[10]
Patients Exposed to BTK inhibitors	55.1%	[10]
Overall Response Rate (ORR)	22%	[9][10]
ORR by Histology		
Chronic Lymphocytic Leukemia (CLL)	3/17	[10]
Waldenström Macroglobulinemia (WM)	5/5	[10]
Marginal Zone Lymphoma (MZL)	1/5	[10]
ABC-DLBCL	1/4	[10]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

- Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium.

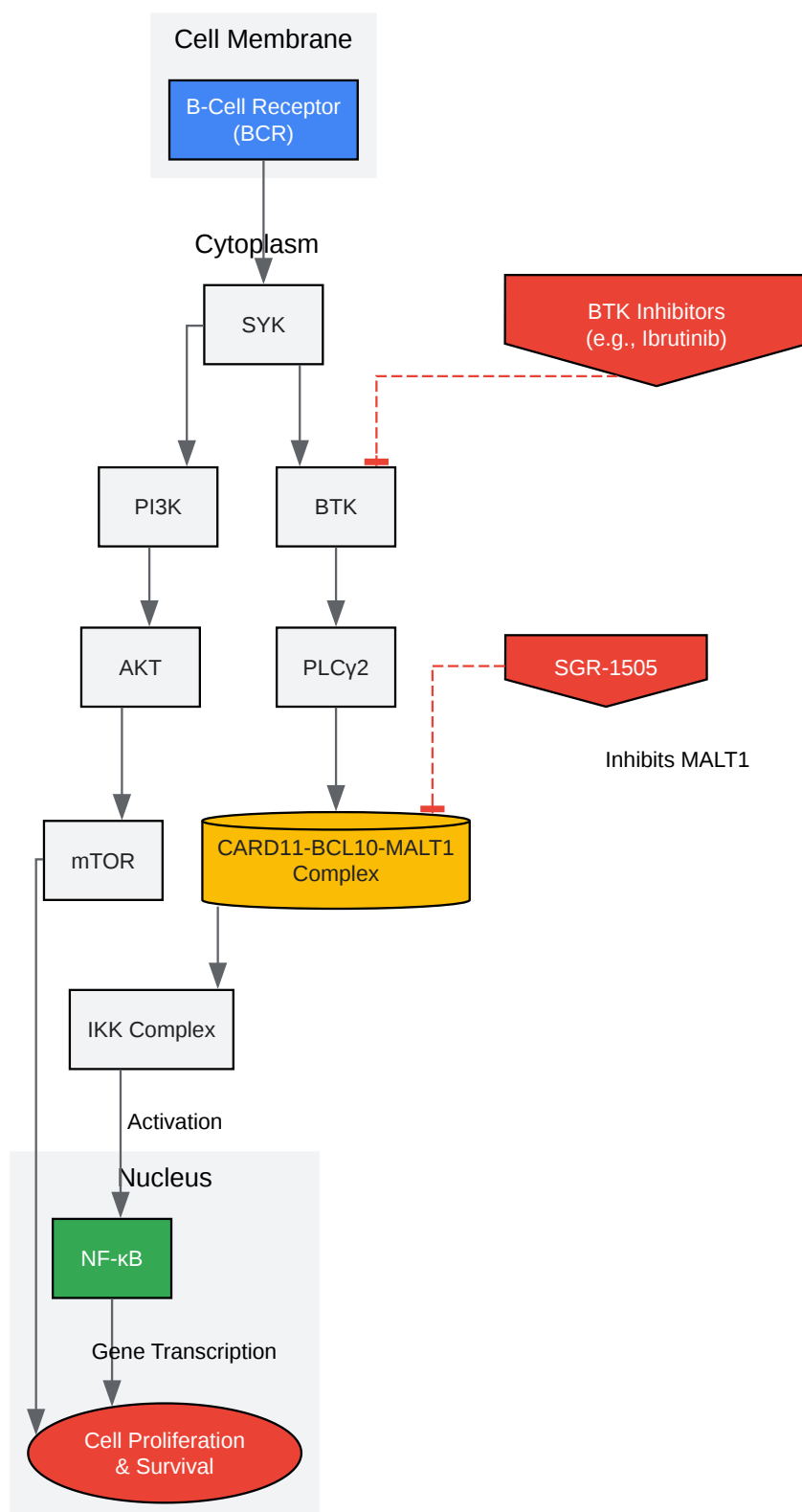
- **Drug Treatment:** Prepare serial dilutions of **SGR-1505** in culture medium. Add the desired concentrations of **SGR-1505** to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTS Reagent Addition:** Add 20 µL of MTS reagent to each well.
- **Incubation:** Incubate for 2-4 hours at 37°C.
- **Absorbance Reading:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-IKKα/β

- **Cell Treatment and Lysis:** Treat lymphoma cells with **SGR-1505** or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-IKKα/β (Ser176/180) and total IKKβ overnight at 4°C. A β-actin antibody should be used as a loading control.
- **Washing:** Wash the membrane three times with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

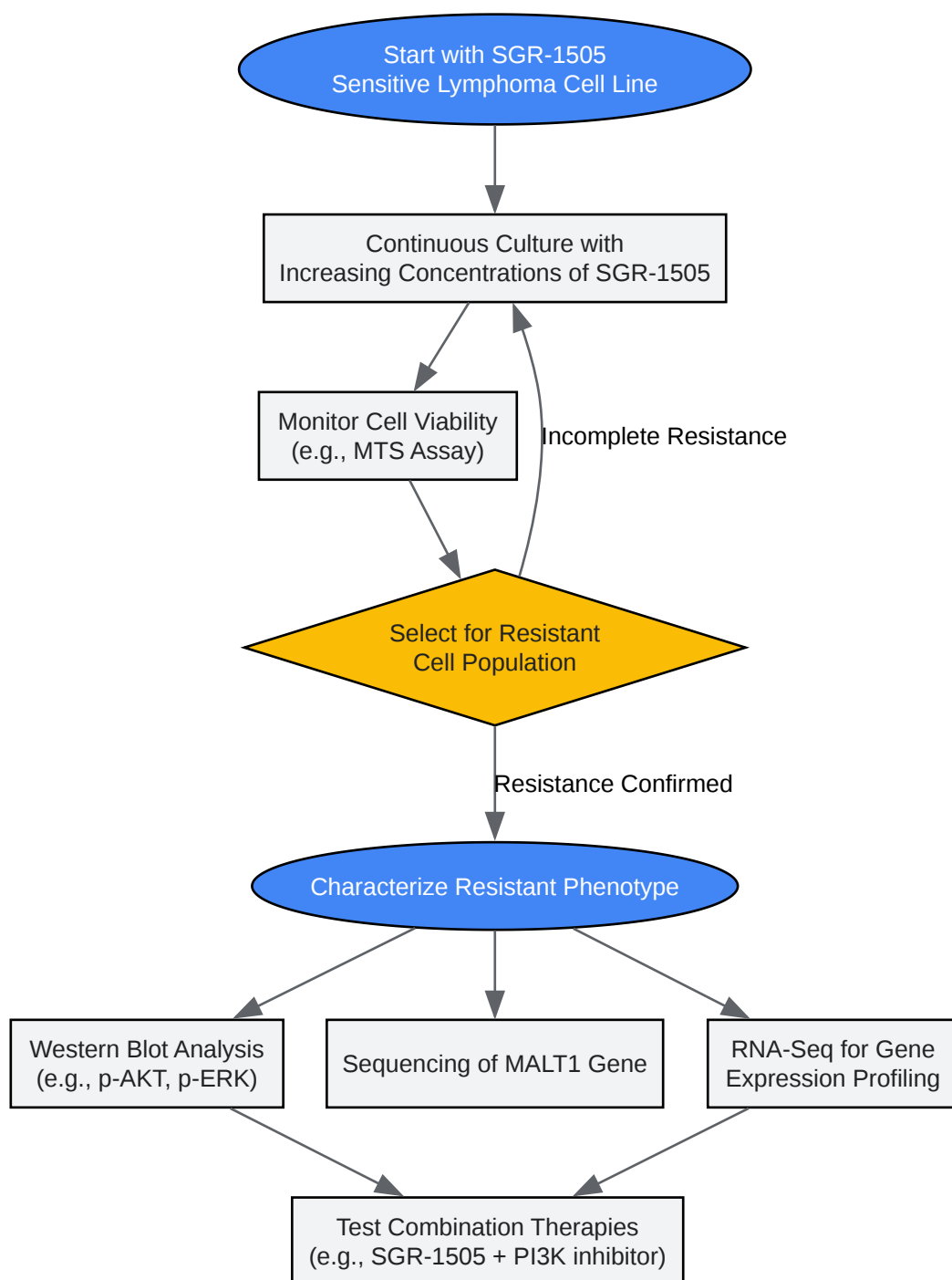
- Washing: Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Densitometrically quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

Diagrams



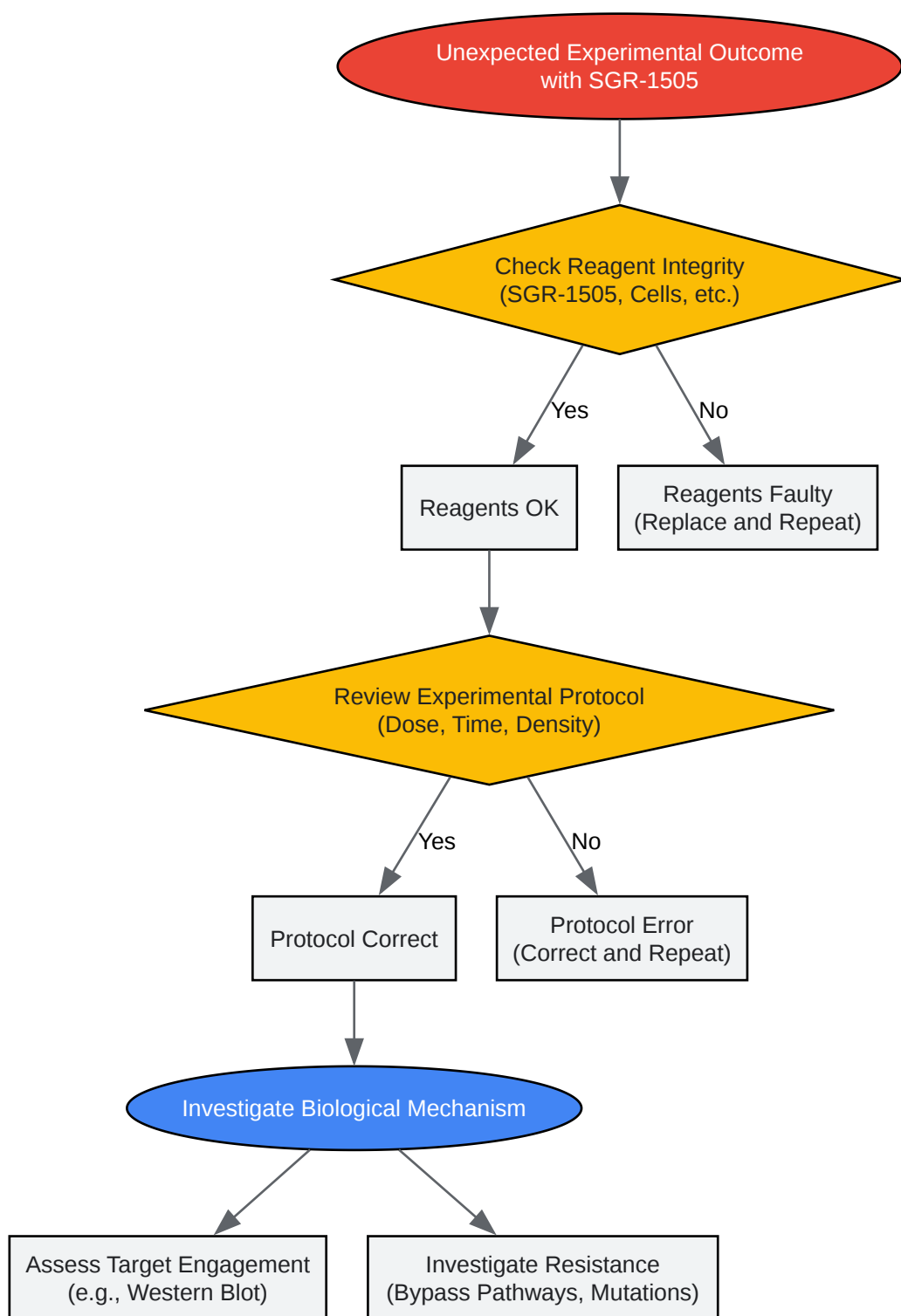
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Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.



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Caption: Workflow for generating and characterizing **SGR-1505** resistant cell lines.



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